5-Amino-3,4-dihydroquinolin-2(1H)-one chemical structure and properties
5-Amino-3,4-dihydroquinolin-2(1H)-one chemical structure and properties
An In-depth Technical Guide to 5-Amino-3,4-dihydroquinolin-2(1H)-one: A Core Scaffold for Modern Drug Discovery
Introduction
5-Amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a dihydroquinolinone core, serves as a versatile scaffold for the synthesis of complex molecular architectures. The dihydroquinolinone framework is a privileged structure found in numerous biologically active compounds. The addition of an amino group at the 5-position provides a crucial chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential applications, and safe handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
The foundational aspect of any chemical entity is its structure, which dictates its physical properties and chemical reactivity.
Molecular Structure
5-Amino-3,4-dihydroquinolin-2(1H)-one consists of a benzene ring fused to a dihydropyridinone ring, with an amine substituent at position 5. The lactam (cyclic amide) within the dihydropyridinone ring is a key functional group influencing its chemical behavior.
Caption: 2D Chemical Structure of 5-Amino-3,4-dihydroquinolin-2(1H)-one.
Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches.
| Identifier | Value | Source |
| IUPAC Name | 5-Amino-3,4-dihydro-1H-quinolin-2-one | N/A |
| CAS Number | 58130-38-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| SMILES | C1CC(=O)NC2=C1C(=CC=C2)N | [2] |
| InChI Key | NFWVCYWFUIFIKU-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of a compound are essential for designing experimental conditions, including reaction setups, purification methods, and formulation strategies. The data presented below are based on catalog information and computational predictions.
| Property | Value | Notes |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 135.5 °C | [1] |
| Boiling Point | 395.6 ± 42.0 °C | (Predicted)[1] |
| Density | 1.237 ± 0.06 g/cm³ | (Predicted)[1] |
| pKa | 14.47 ± 0.20 | (Predicted)[1] |
Synthesis and Reactivity Insights
While a specific, detailed synthesis for 5-Amino-3,4-dihydroquinolin-2(1H)-one is not extensively published in readily available literature, its synthesis can be inferred from established methods for dihydroquinolinone cores. A common and powerful strategy involves a multi-step sequence that leverages cyclization reactions.
General Synthetic Strategy
The construction of the dihydroquinolinone scaffold often involves the formation of an amide bond followed by an intramolecular cyclization. For instance, a plausible route could start from a substituted aniline and a suitable three-carbon synthon. The synthesis of related dihydroquinoline embelin derivatives has been achieved through a sequence involving a Knoevenagel adduct formation, followed by a nucleophilic addition and an electrocyclic ring closure.[3][4] This highlights a versatile approach to constructing the core ring system.
Caption: A plausible synthetic workflow for 5-Amino-3,4-dihydroquinolin-2(1H)-one.
Chemical Reactivity
The reactivity of this molecule is dominated by two key features:
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Aromatic Amine (-NH₂): The primary amine group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, diazotization, and coupling reactions. This makes it an excellent starting point for building more complex structures.
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Lactam Moiety: The amide within the ring can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.
Applications in Medicinal Chemistry and Research
Dihydroquinolinone and quinolinone structures are central to many approved drugs and clinical candidates, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[3][5]
Scaffold for Drug Discovery
5-Amino-3,4-dihydroquinolin-2(1H)-one serves as a valuable building block. Its rigid structure helps in pre-organizing appended functional groups in a defined three-dimensional space, which can lead to higher binding affinity and selectivity for biological targets. Derivatives of the related 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold have been synthesized and evaluated for several biological activities:
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Enzyme Inhibition: Peptide conjugates of the 7-amino isomer have shown inhibitory activity against human carbonic anhydrase II (hCA II).[6]
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Cytotoxic Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines like A549, suggesting potential for anticancer drug development.[6]
-
Cardioprotective Agents: Other dihydroquinoline derivatives have been investigated for their ability to mitigate doxorubicin-induced cardiotoxicity, acting on pathways related to oxidative stress and apoptosis.[3][4]
These findings suggest that the 5-amino isomer is a promising starting point for developing novel inhibitors and therapeutic agents targeting similar biological pathways.
Caption: Potential therapeutic applications derived from the core scaffold.
Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. Based on available safety data for this and structurally similar compounds, the following precautions should be observed.
Hazard Identification
The compound is classified with the GHS07 pictogram, indicating it may cause the following:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Protocol
A self-validating protocol ensures safety through layered checks and engineering controls.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE):
-
Handling Practices:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Recommended storage temperature is between 2-8°C.[1]
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples for researchers.
Protocol 1: N-Acylation of 5-Amino-3,4-dihydroquinolin-2(1H)-one
This protocol describes a general procedure for acylating the primary amine, a common first step in derivatization.
Objective: To synthesize an N-acyl derivative to explore SAR. The causality for this step is to cap the nucleophilic amine and introduce a new functional group for further modification or to directly interact with a biological target.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-Amino-3,4-dihydroquinolin-2(1H)-one in a suitable anhydrous solvent (e.g., dichloromethane or THF).
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Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir. The base acts as an acid scavenger for the HCl generated.
-
Acylating Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 1.05 equivalents of the desired acyl chloride (e.g., acetyl chloride) or acid anhydride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated product.
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
5-Amino-3,4-dihydroquinolin-2(1H)-one is a molecule of significant synthetic utility. Its dihydroquinolinone core is a well-established pharmacophore, and the 5-amino group provides a reactive site for facile diversification. This combination makes it an attractive starting material for constructing libraries of novel compounds aimed at a wide array of biological targets, from enzymes implicated in metabolic diseases to receptors involved in oncogenic signaling. As drug discovery continues to demand novel chemical matter, the strategic use of such versatile building blocks will remain a cornerstone of innovation in pharmaceutical research.
References
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PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Retrieved from [Link]
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Ferreira, R. J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega. Available at: [Link]
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Ferreira, R. J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Available at: [Link]
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PubMed. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archives of Pharmacy. Retrieved from [Link]
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PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (n.d.). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. Retrieved from [Link]
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ACS Publications. (n.d.). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-.alpha.-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Retrieved from [Link]
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PubMed. (n.d.). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Retrieved from [Link]
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MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]
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